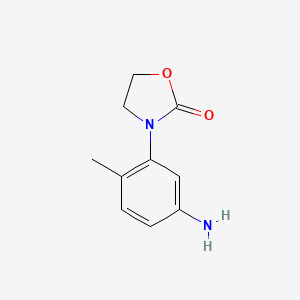

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Beschreibung

Historical Context of Oxazolidinone Derivatives in Organic Chemistry

The historical development of oxazolidinone derivatives traces back to the late 19th century, with the first reported synthesis occurring in 1888 when German chemist Siegmund Gabriel isolated a compound with the oxazolidinone structure during his investigations of bromoethylamine hydrobromide reactions. Gabriel's initial work established the fundamental synthetic approaches to these heterocyclic compounds, though the full potential of oxazolidinones in medicinal and organic chemistry would not be realized for nearly a century following his pioneering discoveries.

The systematic exploration of oxazolidinone chemistry experienced significant advancement during the 1970s and 1980s, particularly through the research efforts at E.I. du Pont de Nemours and Company. During this period, researchers discovered the antimicrobial properties of oxazolidinone derivatives, leading to the development of early compounds such as DuP 105 and DuP 721 in the 1980s. These initial compounds demonstrated the potential for oxazolidinones to serve as effective antibacterial agents, though issues with toxicity in human clinical trials initially limited their development and clinical application.

The modern era of oxazolidinone chemistry began in the 1990s when researchers at Pharmacia & Upjohn initiated comprehensive medicinal chemistry programs focused on developing safer and more effective oxazolidinone derivatives. This research program systematically explored structure-activity relationships within the oxazolidinone class, leading to the identification of key structural features necessary for both biological activity and acceptable safety profiles. The development of compounds such as eperezolid and linezolid during this period established oxazolidinones as a viable class of antimicrobial agents, with linezolid becoming the first commercially available oxazolidinone antibiotic approved by the United States Food and Drug Administration in 2000.

The success of linezolid validation of the oxazolidinone scaffold stimulated extensive research into alternative substitution patterns and structural modifications within this chemical class. Researchers began exploring various phenyl ring substitutions, including amino and methyl substituents, to develop compounds with improved properties or alternative biological activities. The synthesis and characterization of compounds such as this compound represents part of this broader scientific effort to understand and exploit the chemical diversity possible within the oxazolidinone framework.

Contemporary research in oxazolidinone chemistry continues to expand the understanding of these compounds beyond their initial antimicrobial applications. Scientists have identified oxazolidinones as versatile scaffolds capable of serving as bioisosteres for various chemical groups, including carbamates, thiocarbamates, ureas, and amides. This recognition has broadened the scope of oxazolidinone research to include investigations into their potential applications in various therapeutic areas and as synthetic intermediates in organic chemistry.

Structural Significance of the 5-Amino-2-methylphenyl Substituent

The 5-amino-2-methylphenyl substituent attached to the oxazolidinone core significantly influences the compound's electronic properties, steric characteristics, and chemical reactivity patterns. The positioning of the amino group at the 5-position (meta-position relative to the oxazolidinone attachment point) creates specific electronic effects that differ substantially from amino groups placed at alternative positions on the phenyl ring. According to Hammett equation principles, amino substituents typically exhibit negative sigma values, indicating their electron-donating character, with meta-positioned amino groups showing different electronic influence patterns compared to para-positioned substituents.

The amino group's electron-donating properties contribute to increased electron density within the aromatic ring system, potentially affecting the compound's nucleophilicity and reactivity toward electrophilic reagents. This electronic influence extends through the aromatic ring to impact the electron distribution at the nitrogen atom of the oxazolidinone ring, potentially modifying the compound's hydrogen bonding capabilities and intermolecular interaction patterns. The specific positioning at the 5-position creates a balance between electronic activation of the aromatic ring and spatial separation from the oxazolidinone attachment point, minimizing potential steric conflicts while maintaining electronic communication between the substituent and the heterocyclic core.

The methyl group positioned at the 2-position of the phenyl ring (ortho to the oxazolidinone attachment) introduces both electronic and steric considerations that significantly impact the compound's three-dimensional structure and chemical behavior. The methyl substituent serves as a weak electron-donating group, contributing to increased electron density within the aromatic system, though to a lesser extent than the amino group. More importantly, the ortho-positioning of the methyl group creates steric interactions that influence the rotational barrier around the carbon-nitrogen bond connecting the phenyl ring to the oxazolidinone nitrogen atom.

The steric effects of the ortho-methyl substituent result in restricted rotation around the phenyl-oxazolidinone bond, potentially leading to preferred conformational arrangements that could influence the compound's biological activity and chemical reactivity. This conformational restriction affects the spatial orientation of both the oxazolidinone ring and the phenyl substituents, creating specific three-dimensional arrangements that may be crucial for molecular recognition processes or enzymatic interactions. The combination of electronic and steric effects from the ortho-methyl group contributes to the compound's unique chemical signature within the oxazolidinone family.

The combined influence of both the 5-amino and 2-methyl substituents creates a specific electronic environment within the molecule that distinguishes it from other oxazolidinone derivatives. The electron-donating nature of both substituents increases the overall electron density of the aromatic ring system, potentially enhancing the nucleophilicity of the ring and affecting its reactivity toward various chemical transformations. This electronic environment may also influence the compound's ability to participate in hydrogen bonding interactions, both as a hydrogen bond donor through the amino group and as a hydrogen bond acceptor through the oxazolidinone carbonyl and ring oxygen atoms.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ | Defines basic composition and potential for molecular interactions |

| Molecular Weight | 192 daltons | Indicates moderate molecular size suitable for biological applications |

| LogP | 1.21 | Suggests balanced hydrophilic-lipophilic properties |

| Heavy Atom Count | 14 | Reflects molecular complexity and potential binding sites |

| Hydrogen Bond Acceptors | 3 | Indicates capacity for intermolecular hydrogen bonding |

| Hydrogen Bond Donors | 1 | Reflects amino group's contribution to hydrogen bonding capability |

| Rotatable Bonds | 1 | Suggests relatively rigid molecular structure |

| Polar Surface Area | 56 Ų | Indicates moderate polarity affecting membrane permeability |

The synthesis of this compound can be achieved through various methodological approaches that exploit the reactivity of both the oxazolidinone core formation and the introduction of the specific phenyl substituents. Research has demonstrated that oxazolidinone synthesis can be accomplished through condensation reactions involving primary amines, carbonate salts, and halomethyloxiranes, with potassium carbonate providing optimal yields in these transformations. Alternative synthetic approaches include the use of microwave-assisted reactions in chemical paste media, where catalytic amounts of nitromethane facilitate efficient cyclization reactions under controlled heating conditions.

The molecular properties of this compound reflect the successful integration of the oxazolidinone pharmacophore with strategically positioned substituents that modify its chemical and physical characteristics. The specific substitution pattern creates a unique molecular architecture that combines the inherent stability of the oxazolidinone ring system with the electronic and steric influences of the amino and methyl substituents, resulting in a compound with distinctive properties within the broader oxazolidinone chemical family.

Eigenschaften

IUPAC Name |

3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-2-3-8(11)6-9(7)12-4-5-14-10(12)13/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTUQGQOHYVNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of β-Amino Alcohols with Carbonyl Compounds

A common preparative route to oxazolidin-2-one derivatives involves the cyclization of β-amino alcohols with carbonyl-containing reagents under acidic or catalytic conditions. For the target compound, the 5-amino-2-methylphenyl substituent can be introduced via the corresponding amino alcohol precursor.

- Reaction Conditions: Acidic media (e.g., hydrochloric acid) or metal-free conditions.

- Solvents: Ethanol/water mixtures are typical, optimized for polarity to enhance yield.

- Temperature: Moderate heating (60–80 °C) facilitates cyclization.

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks reaction progress.

- Purification: Crystallization or column chromatography.

This method yields the oxazolidinone ring by intramolecular nucleophilic attack of the amino group on the carbonyl carbon, forming the five-membered heterocycle.

Metal-Free Domino Annulation/Mannich Reaction

An advanced synthetic approach involves a metal-free domino annulation combined with a Mannich-type reaction:

- Starting Materials: 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.

- Mechanism: The amino alcohol reacts with formaldehyde and propiolic acid derivatives to form the oxazolidinone ring via sequential cyclization and Mannich addition.

- Advantages: Avoids transition metals, reducing cost and contamination.

- Application: Suitable for synthesizing substituted oxazolidinones, including 3-amino-5-methyl derivatives.

This method is notable for its operational simplicity and environmental friendliness in industrial settings.

Asymmetric Aldol and Modified Curtius Protocol

For stereoselective synthesis of oxazolidin-2-ones, a combination of asymmetric aldol reactions followed by a modified Curtius rearrangement is effective:

- Step 1: Asymmetric aldol reaction generates β-hydroxy amides with defined stereochemistry.

- Step 2: Conversion to acyl azide intermediates.

- Step 3: Thermal decomposition of acyl azide forms acyl nitrene, which rearranges to isocyanate.

- Step 4: Intramolecular ring closure of isocyanate yields chiral oxazolidinone.

This approach allows precise control over stereochemistry and is adaptable to various substituted phenyl groups, including 5-amino-2-methylphenyl moieties.

Catalyst-Mediated Cyclization Using Isocyanates and Epoxides

Another notable method is the catalyst-mediated cyclization of aryl isocyanates with epoxides:

- Catalyst: Lithium bromide solubilized by tributylphosphine oxide.

- Reaction: High-temperature cyclization in refluxing xylene.

- Outcome: Formation of oxazolidinone ring with potential for further functionalization.

- Relevance: This method can be tailored for preparing substituted oxazolidinones by selecting appropriate aryl isocyanates.

Microwave-Assisted Synthesis

Microwave irradiation in the presence of urea and ethanolamine reagents has been reported for oxazolidinone synthesis:

Industrial Scale Hydrogenation and Salt Formation

Industrial processes often involve:

- Hydrogenation: Using palladium-on-carbon catalysts under mild pressure and temperature to reduce precursors.

- Solvent: 1-Butanol or similar solvents.

- Post-processing: Filtration, azeotropic distillation to remove water, and crystallization with acids (e.g., saccharic acid) to form stable salts.

- Yield: High yields (80–85%) with purity monitored by HPLC.

- Application: Scalable for pharmaceutical-grade oxazolidinones.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Cyclization of β-Amino Alcohols | β-Amino alcohol, carbonyl compounds, acid catalyst | Simple, well-established | Requires optimization of solvent and temp |

| Metal-Free Domino Annulation/Mannich | 1,2-Amino alcohol, formaldehyde, propiolic acids | Metal-free, environmentally friendly | Good for substituted oxazolidinones |

| Asymmetric Aldol + Modified Curtius | Aldol reagents, Me3SiN3, thermal rearrangement | Stereoselective, concise synthesis | Suitable for chiral oxazolidinones |

| Catalyst-Mediated Cyclization | Aryl isocyanate, epoxide, LiBr catalyst | High selectivity | Requires high temperature reflux |

| Microwave-Assisted Synthesis | Urea, ethanolamine, nitromethane, microwave irradiation | Rapid, gram-scale synthesis | Efficient energy use |

| Industrial Hydrogenation + Salt Formation | Pd/C catalyst, 1-butanol, acid crystallization | Scalable, high purity | Used for pharmaceutical production |

Research Findings and Optimization Notes

- Yield Optimization: Adjusting solvent polarity (ethanol/water ratios), reaction temperature (60–80 °C), and reagent stoichiometry improves yields in cyclization methods.

- Purity Assessment: Use of NMR (1H, 13C), mass spectrometry, and X-ray crystallography ensures structural confirmation and regioselectivity.

- Stability: Hydrochloride salts enhance solubility and stability but may hydrolyze under alkaline conditions; stability studies involve LC-MS degradation analysis.

- Stereochemistry: Asymmetric methods provide access to enantiomerically enriched compounds, important for biological activity.

This comprehensive overview of preparation methods for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one integrates classical and modern synthetic approaches, providing a robust foundation for laboratory synthesis and industrial production. The choice of method depends on desired stereochemistry, scale, and available resources.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The oxazolidinone ring can be reduced to form a corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(5-nitro-2-methylphenyl)-1,3-oxazolidin-2-one.

Reduction: Formation of this compound amine.

Substitution: Formation of various substituted oxazolidinones.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Oxazolidinone Class Overview

Oxazolidinones are a class of synthetic antibiotics known for their effectiveness against Gram-positive bacteria. The unique structure of these compounds allows them to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them valuable in treating infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Activity of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one

Research indicates that derivatives of oxazolidinones, including this compound, exhibit significant antibacterial activity. In vitro studies have demonstrated that this compound shows promising results against various pathogenic strains, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics like linezolid .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of oxazolidinones and their biological activity is crucial for the development of more effective derivatives. The presence of specific substituents on the phenyl ring and modifications at the C5 position have been shown to influence antibacterial potency.

| Substituent | Position | Effect on Activity |

|---|---|---|

| -NH2 | 5 | Enhances activity against Gram-positive bacteria |

| -CH3 | 2 | Modulates lipophilicity and may improve cell permeability |

| -NO2 | 4 | Often increases potency through electron-withdrawing effects |

Studies have indicated that introducing electron-withdrawing groups at specific positions can enhance antibacterial activity significantly .

Case Studies and Research Findings

Several studies have explored the efficacy of oxazolidinone derivatives in clinical settings:

- Clinical Trials : A series of clinical trials have been conducted to evaluate the safety and efficacy of novel oxazolidinone compounds in patients with serious bacterial infections. For instance, TR-701 was tested against MRSA and demonstrated a favorable safety profile with promising efficacy .

- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the antibacterial activity of oxazolidinones based on their structural features. These models utilize descriptors such as lipophilicity, steric factors, and electronic properties to correlate with biological activity .

Wirkmechanismus

The mechanism by which 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The following table highlights structural variations, molecular weights, and key properties of 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one and related oxazolidinones:

Antibacterial Activity

- Furazolidone : A nitrofuran-class antibiotic effective against Gram-positive and Gram-negative bacteria. Its nitro group is critical for redox-mediated bacterial DNA damage .

- 5-(Aminomethyl)-3-(3-chlorophenyl)-1,3-oxazolidin-2-one: The chlorophenyl group enhances binding to bacterial ribosomes, similar to linezolid’s mechanism .

- 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: A precursor to anticoagulants (e.g., rivaroxaban) and antibiotics; the para-amino group facilitates hydrogen bonding with target enzymes .

Fluorescence and Material Science

- (E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one: The hydroxynaphthyl group confers fluorescence, useful in optical sensors or bioimaging .

Metabolism

- AOZ (3-Amino-1,3-oxazolidin-2-one): A metabolite of furazolidone; simpler structure lacks aromatic substituents, reducing bioactivity but increasing renal clearance .

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity in oxazolidinones include:

Substituent Position: Para-amino (4-position) in 3-(4-aminophenyl)-1,3-oxazolidin-2-one enhances enzyme inhibition (e.g., factor Xa in rivaroxaban) . Meta-chloro (3-position) in 5-(aminomethyl)-3-(3-chlorophenyl)-... improves antibacterial potency by increasing lipophilicity .

Heterocyclic Modifications :

- Morpholinylmethyl groups (e.g., in hydroxynaphthyl derivative) improve solubility and pharmacokinetics .

Electron-Withdrawing Groups :

- Nitrofuran in furazolidone enhances redox cycling and bacterial toxicity .

Biologische Aktivität

3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their significant biological activities, particularly as antimicrobial agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with the bacterial ribosome. It binds specifically to the 50S ribosomal subunit, inhibiting the initiation phase of protein synthesis. This unique binding prevents the formation of the initiation complex necessary for bacterial protein synthesis, making it effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci) .

Antimicrobial Properties

Research indicates that this compound exhibits potent antibacterial activity. Its efficacy has been demonstrated through various assays:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has MIC values comparable to established antibiotics like linezolid. For instance, it demonstrated an MIC of 4.0 μg/mL against MRSA and 2.0 μg/mL against VRE .

- In Vitro Studies : In vitro assays have confirmed its effectiveness against multiple bacterial strains, highlighting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Cytotoxicity and Antiproliferative Activity

In addition to its antibacterial properties, studies have explored the cytotoxic effects of this compound on human cancer cell lines. The MTT assay was employed to assess the antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (μM) | Comparison Control |

|---|---|---|

| MGC-803 (gastric cancer) | 15 | Cisplatin |

| CNE-2 (nasopharyngeal carcinoma) | 20 | Cisplatin |

| SK-OV-3 (ovarian carcinoma) | 18 | Cisplatin |

| NCI-H460 (lung cancer) | 22 | Cisplatin |

These results indicate that while the compound has significant antibacterial properties, its cytotoxicity may limit its use in certain therapeutic contexts .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxazolidinone derivatives, including this compound. Notable findings include:

- Clinical Relevance : A study highlighted the importance of oxazolidinones in treating serious infections caused by resistant bacteria. The unique mechanism of action provides an advantage over traditional antibiotics that may face resistance .

- Synthetic Pathways : Research has outlined synthetic routes for producing this compound and its derivatives, emphasizing modifications that enhance biological activity or alter pharmacological profiles .

- Comparative Studies : Comparative analyses with other oxazolidinone derivatives have shown that structural variations can significantly impact antibacterial efficacy and cytotoxicity profiles. For example, modifications at the C5 position have yielded compounds with superior activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of precursors like substituted phenylamines with carbonyl-containing reagents. Key parameters include temperature control (e.g., reflux conditions), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., Lewis acids). Optimization focuses on yield and purity, monitored via TLC or HPLC. For example, fluorinated analogs require fluorous auxiliaries to direct stereochemistry .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, resolving bond lengths and stereochemistry (e.g., oxazolidinone ring geometry) . Complementary techniques include - and -NMR for functional group analysis and MS for molecular weight validation .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Desiccants are critical for hygroscopic derivatives. Stability tests via periodic HPLC analysis ensure integrity over time .

Q. What safety precautions are essential during handling?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; consult SDS for toxicity data. Spill management requires non-reactive absorbents (e.g., vermiculite). Emergency protocols include rinsing exposed skin with water and seeking medical evaluation .

Advanced Research Questions

Q. How can novel synthetic methods (e.g., aziridine/CO coupling) be applied to improve efficiency or sustainability?

- Methodological Answer : Green chemistry approaches, such as using CO as a carbonyl source, reduce reliance on toxic reagents. Aziridine ring-opening reactions under mild conditions (e.g., 50°C, aqueous media) offer atom-economical pathways. Yield improvements are validated via GC-MS or -NMR for fluorinated intermediates .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray results) be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Use variable-temperature NMR to probe conformational changes. Density Functional Theory (DFT) calculations reconcile experimental and theoretical spectra .

Q. What computational strategies predict the compound’s reactivity or biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., enzymes in microbial pathways). QSAR models correlate substituent effects (e.g., methyl vs. fluoro groups) with activity. PubChem data provides baseline molecular descriptors (e.g., logP, polar surface area) .

Q. How are biological activities (e.g., antimicrobial) evaluated methodologically?

- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Use resazurin-based viability assays for fungi. For cytotoxicity, employ MTT tests on mammalian cell lines. Structure-activity relationships (SARs) guide analog design .

Q. What advanced analytical techniques ensure accurate quantification in complex matrices?

- Methodological Answer : Isotope dilution mass spectrometry (IDMS) with -labeled internal standards corrects matrix effects. LC-MS/MS with MRM mode enhances sensitivity. Validate methods via spike-recovery experiments in biological fluids (e.g., plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.